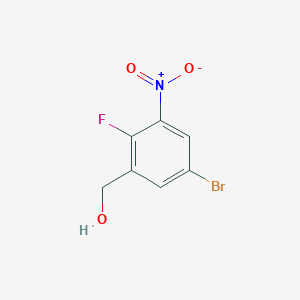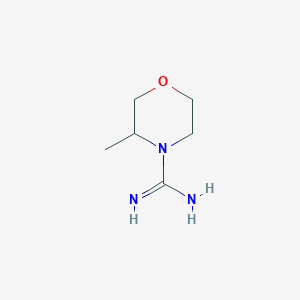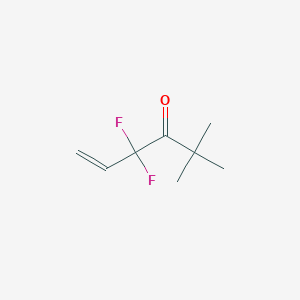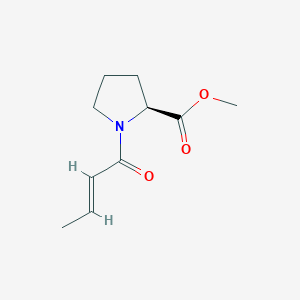
(5-Bromo-2-fluoro-3-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-fluoro-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H5BrFNO3. It is a derivative of benzene, substituted with bromine, fluorine, and nitro groups, along with a methanol group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluoro-3-nitrophenyl)methanol typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-5-bromotoluene to introduce the nitro group, followed by oxidation to convert the methyl group to a carboxylic acid. The final step involves reduction to form the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: (5-Bromo-2-fluoro-3-nitrophenyl)carboxylic acid.
Reduction: (5-Bromo-2-fluoro-3-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5-Bromo-2-fluoro-3-nitrophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Bromo-2-fluoro-3-nitrophenyl)methanol involves its interaction with various molecular targets. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) affects its reactivity and binding affinity to enzymes and receptors. The methanol group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
類似化合物との比較
(5-Bromo-2-fluoro-3-methylphenyl)methanol: Similar structure but with a methyl group instead of a nitro group.
(5-Bromo-2-fluoro-3-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness: (5-Bromo-2-fluoro-3-nitrophenyl)methanol is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with a nitro group, makes it a versatile intermediate for various chemical transformations.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and application.
特性
分子式 |
C7H5BrFNO3 |
|---|---|
分子量 |
250.02 g/mol |
IUPAC名 |
(5-bromo-2-fluoro-3-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5BrFNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-2,11H,3H2 |
InChIキー |
TWECYOWPTVNVOI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CO)F)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)
![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)




